molecular formula C11H16N4O2 B8021794 N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}acetamide

N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}acetamide

Cat. No.: B8021794
M. Wt: 236.27 g/mol
InChI Key: OZYATHMUTDEWBQ-UHFFFAOYSA-N
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Description

N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}acetamide is a synthetic organic compound characterized by the presence of a morpholine ring attached to a pyrimidine moiety, which is further linked to an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}acetamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine moiety.

    Attachment of the Acetamide Group: The final step involves the acylation of the pyrimidine-morpholine intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}acetamide can participate in nucleophilic substitution reactions, where the acetamide group or the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine or morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. The morpholine and pyrimidine rings are known to interact with biological targets, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological pathways.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyrimidine moiety can interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}formamide
  • N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}benzamide
  • N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}propionamide

Uniqueness

Compared to similar compounds, N-{[4-(Morpholin-2-YL)pyrimidin-5-YL]methyl}acetamide is unique due to its specific acetamide group, which can influence its solubility, reactivity, and biological activity. The presence of the morpholine ring also provides distinct chemical properties that can be exploited in various applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

N-[(4-morpholin-2-ylpyrimidin-5-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-8(16)14-5-9-4-13-7-15-11(9)10-6-12-2-3-17-10/h4,7,10,12H,2-3,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYATHMUTDEWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=CN=C1C2CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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